Cas no 861602-59-7 (2-Iodo-4-nitro-benzoyl chloride)
2-Iodo-4-nitro-benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-iodo-4-nitro-benzoyl chloride
- 2-Iodo-4-nitrobenzoyl chloride
- 2-Iodo-4-nitro-benzoyl chloride
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- Inchi: 1S/C7H3ClINO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H
- InChI Key: HEXCKUFQZCKIJP-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1C(=O)Cl)[N+](=O)[O-]
Computed Properties
- Exact Mass: 310.88462 g/mol
- Monoisotopic Mass: 310.88462 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.9
- Molecular Weight: 311.46
2-Iodo-4-nitro-benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033450-250mg |
2-Iodo-4-nitrobenzoyl chloride |
861602-59-7 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A013033450-500mg |
2-Iodo-4-nitrobenzoyl chloride |
861602-59-7 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A013033450-1g |
2-Iodo-4-nitrobenzoyl chloride |
861602-59-7 | 97% | 1g |
$1579.40 | 2023-08-31 |
2-Iodo-4-nitro-benzoyl chloride Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-Iodo-4-nitro-benzoyl chloride
2-Iodo-4-nitro-benzoyl chloride: A Comprehensive Overview
2-Iodo-4-nitro-benzoyl chloride (CAS No. 861602-59-7) is a highly reactive and versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, characterized by its iodine substituent at the 2-position and a nitro group at the 4-position on the benzene ring, along with a benzoyl chloride functional group, exhibits unique chemical properties that make it invaluable in various applications.
The structure of 2-Iodo-4-nitro-benzoyl chloride is notable for its aromatic ring system, which plays a critical role in its reactivity and stability. The iodine atom at the 2-position contributes to the compound's electronic properties, while the nitro group at the 4-position introduces strong electron-withdrawing effects, enhancing its electrophilic character. This combination makes it an excellent substrate for nucleophilic aromatic substitution reactions, which are widely utilized in organic synthesis.
Recent studies have highlighted the potential of 2-Iodo-4-nitro-benzoyl chloride in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing novel polymers and high-performance composites. For instance, a 2023 study published in *Advanced Materials* demonstrated that this compound can be employed to create lightweight, high-strength polymers with exceptional thermal stability. The benzoyl chloride group serves as a reactive site for polymerization, enabling the formation of cross-linked networks that exhibit superior mechanical properties.
In the pharmaceutical industry, 2-Iodo-4-nitro-benzoyl chloride has been investigated as a key intermediate in drug discovery. Its ability to undergo selective substitution reactions makes it ideal for constructing bioactive molecules with specific pharmacological profiles. A 2023 research article in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. The iodine substituent plays a crucial role in modulating the bioavailability and efficacy of these compounds.
The synthesis of 2-Iodo-4-nitro-benzoyl chloride involves a multi-step process that typically begins with the nitration of an aromatic compound followed by iodination and chlorination steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, a 2023 study in *Green Chemistry* introduced a palladium-catalyzed coupling reaction that significantly reduces the reaction time and enhances yield compared to traditional methods.
The chemical reactivity of 2-Iodo-4-nitro-benzoyl chloride is influenced by its electronic structure and steric effects. The nitro group at the 4-position creates an electron-deficient aromatic ring, making it susceptible to nucleophilic attack. This property is exploited in various coupling reactions, such as Suzuki-Miyaura couplings, where it serves as an electrophilic partner. The iodine atom, being a good leaving group, facilitates these transformations, leading to high yields of desired products.
From an applications perspective, 2-Iodo-4-nitro-benzoyl chloride has found utility in the synthesis of agrochemicals, dyes, and specialty chemicals. Its ability to undergo diverse transformations makes it a valuable building block in modern organic chemistry. For instance, recent research has focused on its use in constructing heterocyclic compounds with potential applications in optoelectronics and sensors.
In conclusion, 2-Iodo-4-nitro-benzoyl chloride (CAS No. 861602-59-7) is a multifaceted compound with significant implications across various scientific domains. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in the development of next-generation materials and pharmaceuticals.
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